molecular formula C13H9F3N2O B2927880 (E)-4-styryl-6-(trifluoromethyl)pyrimidin-2(1H)-one CAS No. 871592-89-1

(E)-4-styryl-6-(trifluoromethyl)pyrimidin-2(1H)-one

Cat. No.: B2927880
CAS No.: 871592-89-1
M. Wt: 266.223
InChI Key: RELDXDDLPBWBDF-VOTSOKGWSA-N
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Description

(E)-4-styryl-6-(trifluoromethyl)pyrimidin-2(1H)-one is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The compound features a pyrimidinone core substituted with a styryl group and a trifluoromethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-styryl-6-(trifluoromethyl)pyrimidin-2(1H)-one typically involves the use of catalytic stereoselective reactions. One common method is the catalytic asymmetric Mannich reaction, which can proceed with a broad variety of reactants to incorporate fluorine atoms in a stereoselective fashion . This reaction often employs cyclic β-keto-esters and trifluoromethyl aldimine as building blocks, generating the desired product with good enantio- and diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve the use of green Lewis acids such as zirconium(IV) oxydichloride octahydrate (ZrOCl2·8H2O) and zirconium(IV) tetrachloride (ZrCl4). These catalysts are favored for their low toxicity, availability, and moisture stability, making them suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(E)-4-styryl-6-(trifluoromethyl)pyrimidin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and styryl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include zirconium(IV) chloride (ZrCl4) and zirconium(IV) oxydichloride octahydrate (ZrOCl2·8H2O), which act as catalysts to promote the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of catalytic asymmetric Mannich reactions can yield fluorine-containing amine compounds with high enantio- and diastereoselectivity .

Scientific Research Applications

(E)-4-styryl-6-(trifluoromethyl)pyrimidin-2(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-4-styryl-6-(trifluoromethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and trifluoromethyl group can significantly influence its biological activity by altering its lipophilicity, metabolic stability, and bioaccessibility . These properties enable the compound to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-styryl-6-(trifluoromethyl)pyrimidin-2(1H)-one is unique due to its combination of a pyrimidinone core with a styryl and trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(E)-2-phenylethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O/c14-13(15,16)11-8-10(17-12(19)18-11)7-6-9-4-2-1-3-5-9/h1-8H,(H,17,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELDXDDLPBWBDF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=O)NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871592-89-1
Record name 4-[(1E)-2-phenylethenyl]-6-(trifluoromethyl)pyrimidin-2-ol
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